molecular formula C15H23ClN2O2 B6298652 Benzyl (4-methylazepan-4-yl)carbamate HCl CAS No. 2225878-72-6

Benzyl (4-methylazepan-4-yl)carbamate HCl

Cat. No. B6298652
CAS RN: 2225878-72-6
M. Wt: 298.81 g/mol
InChI Key: JWCSYPKZEQJNCZ-UHFFFAOYSA-N
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Description

Benzyl (4-methylazepan-4-yl)carbamate HCl, commonly known as BZC, is a synthetic drug that has been used in scientific research for decades. BZC is a type of carbamate, a group of compounds that are formed from the reaction of an amine and a carboxylic acid. BZC has a wide range of applications in scientific research, and its mechanism of action and biochemical and physiological effects are well understood.

Scientific Research Applications

BZC has a wide range of applications in scientific research. It has been used in studies of cell metabolism, drug metabolism, and signal transduction. BZC has also been used in studies of enzyme inhibition, enzyme activation, and enzyme regulation. BZC has been used to study the effects of various drugs on the human body, as well as the effects of various environmental factors on the human body. BZC has also been used to study the effects of various drugs on the brain and central nervous system.

Mechanism of Action

The mechanism of action of BZC is not fully understood. It is believed that BZC acts as an inhibitor of certain enzymes in the body, including acetylcholinesterase and butyrylcholinesterase. BZC is thought to bind to the active site of these enzymes, preventing them from breaking down acetylcholine and butyrylcholine, respectively. This leads to an increase in the concentration of these neurotransmitters in the body, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of BZC are not fully understood. BZC has been shown to have an inhibitory effect on acetylcholinesterase and butyrylcholinesterase, leading to an increase in the concentration of acetylcholine and butyrylcholine in the body. This can lead to an increase in muscle contraction and an increase in the secretion of certain hormones, such as epinephrine and norepinephrine. BZC has also been shown to have an effect on the release of dopamine and serotonin, which can lead to an increase in alertness and mood.

Advantages and Limitations for Lab Experiments

BZC has several advantages as a research tool in laboratory experiments. It is relatively inexpensive to produce, and its effects can be easily measured. BZC is also relatively stable, making it easy to store and transport. However, BZC does have some limitations. It has a short half-life, meaning that its effects will not last for a long period of time. In addition, BZC can be toxic at high doses, and should be used with caution in laboratory experiments.

Future Directions

There are several potential future directions for BZC research. One potential direction is to investigate the effects of BZC on other enzymes in the body, such as phosphodiesterase and monoamine oxidase. Additionally, further research could be conducted to explore the potential therapeutic uses of BZC, such as its effects on depression, anxiety, and other mental health disorders. Finally, further research could be conducted to investigate the long-term effects of BZC on the body, as well as its potential toxicity at high doses.

Synthesis Methods

BZC is synthesized through a process known as carbamate synthesis. This process involves the reaction of an amine and a carboxylic acid to form a carbamate ester. In the case of BZC, the amine is 4-methylazepan-4-yl and the carboxylic acid is HCl. The reaction is carried out in an aqueous medium, and the resulting product is a white crystalline solid.

properties

IUPAC Name

benzyl N-(4-methylazepan-4-yl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-15(8-5-10-16-11-9-15)17-14(18)19-12-13-6-3-2-4-7-13;/h2-4,6-7,16H,5,8-12H2,1H3,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCSYPKZEQJNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNCC1)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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